molecular formula C7H5BrF2O B1374312 (5-Bromo-2,4-difluorophenyl)methanol CAS No. 850213-59-1

(5-Bromo-2,4-difluorophenyl)methanol

Cat. No.: B1374312
CAS No.: 850213-59-1
M. Wt: 223.01 g/mol
InChI Key: ZKMCKSZOHXHRIH-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrF₂O (molecular weight: 223.01 g/mol). Its structure features a benzyl alcohol core substituted with bromine at the 5-position and fluorine atoms at the 2- and 4-positions on the phenyl ring. This substitution pattern introduces strong electron-withdrawing effects, lowering the highest occupied molecular orbital (HOMO) energy level, which is critical in materials science applications such as organic light-emitting diodes (OLEDs) .

Synthesis: The compound can be synthesized via lithiation of 1,5-dibromo-2,4-difluorobenzene followed by trapping with acetone, yielding propanol derivatives under controlled conditions (e.g., oxygen-free argon atmosphere) . Purification typically involves column chromatography, ensuring high purity (>98%) .

Properties

IUPAC Name

(5-bromo-2,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMCKSZOHXHRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-difluorophenyl)methanol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2,4-difluorophenylboronic acid with bromine in the presence of a palladium catalyst to form 5-bromo-2,4-difluorophenylboronic acid. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2,4-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Bromo-2,4-difluorophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antiviral, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-difluorophenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
(5-Bromo-2,4-difluorophenyl)methanol C₇H₅BrF₂O Br: 5; F: 2,4 223.01 OLED precursor; high polarity
2-Bromo-3,4-difluorobenzyl alcohol C₇H₅BrF₂O Br: 2; F: 3,4 223.01 Positional isomer; altered electronic effects
(5-Bromo-2-chloro-4-methoxy-phenyl)-methanol C₈H₇BrClFO₂ Br: 5; Cl: 2; OCH₃: 4 280.50 Enhanced steric hindrance; pharmaceutical intermediate
1-(5-Bromo-2,4-difluorophenyl)ethanone C₈H₅BrF₂O Br: 5; F: 2,4; ketone group 235.03 Ketone derivative; cross-coupling substrate
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol C₉H₉BrF₂O₂ Br: 5; F: 3; OCH₂CH₃: 2 279.07 Ethoxy donor group; solubility in non-polar solvents

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The bromine and fluorine substituents in this compound lower the HOMO level, enhancing stability and charge transport efficiency in optoelectronic materials. This contrasts with derivatives like (5-Bromo-2-ethoxy-3-fluorophenyl)methanol, where the ethoxy group (electron-donating) increases electron density, reducing oxidative stability .

Reactivity and Functional Group Influence

  • Hydroxyl vs. Ketone: The hydroxymethyl group in this compound allows for esterification or oxidation reactions, whereas 1-(5-Bromo-2,4-difluorophenyl)ethanone’s ketone group is pivotal in nucleophilic additions (e.g., Grignard reactions) .
  • Halogen Variants: Introducing chlorine in (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol increases steric bulk and alters halogen-bonding interactions, impacting its utility in metal-catalyzed coupling reactions .

Physical Properties and Solubility

  • Polarity : The trifluorinated target compound exhibits higher polarity than its ethoxy-substituted analog, favoring solubility in polar solvents like ethyl acetate or acetonitrile .
  • Melting Points : Derivatives with rigid substituents (e.g., methoxy or chlorine) show higher melting points compared to flexible ethoxy-containing analogs .

Biological Activity

(5-Bromo-2,4-difluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H7BrF2O and features a bromine atom at the 5-position and two fluorine atoms at the 2 and 4-positions of a phenyl ring. This configuration imparts distinctive electronic properties, enhancing its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to act as a reactive intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing cellular processes and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through modulation of viral replication pathways.
  • Anticancer Activity : The compound has been explored for its anticancer effects. Its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. For instance, one study reported IC50 values ranging from 7 to 20 µM for related compounds .
  • Anti-inflammatory Effects : There is emerging evidence indicating that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaKey Biological ActivityIC50 Values
This compoundC8H7BrF2OAnticancer, Anti-inflammatory7-20 µM
(5-Bromo-2-fluorophenyl)methanolC7H6BrFModerate anticancer activity15-30 µM
(5-Bromo-2,4-dichlorophenyl)methanolC8H7BrCl2OAntimicrobial10-25 µM

The presence of both bromine and fluorine atoms in this compound enhances its binding affinity to biological targets compared to similar compounds lacking these halogens.

Case Studies

  • Anticancer Research : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
  • Anti-inflammatory Mechanism : In another study focusing on inflammatory pathways, this compound was shown to inhibit the secretion of IL-6 and TNF-α in human macrophage cell lines. The compound demonstrated a dose-dependent effect with maximum inhibition at concentrations around 20 µM .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and potential side effects are critical for assessing its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2,4-difluorophenyl)methanol
Reactant of Route 2
(5-Bromo-2,4-difluorophenyl)methanol

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